molecular formula C11H17NO2 B2425892 [(2,4-Dimethoxyphenyl)methyl](ethyl)amine CAS No. 418788-80-4

[(2,4-Dimethoxyphenyl)methyl](ethyl)amine

Cat. No.: B2425892
CAS No.: 418788-80-4
M. Wt: 195.262
InChI Key: ZHSIYZDPCFMJGZ-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)methylamine is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is a derivative of benzylamine, characterized by the presence of two methoxy groups at the 2 and 4 positions on the phenyl ring and an ethylamine group attached to the benzyl carbon. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

It is known to be an amine nucleophile , suggesting that it may interact with electrophilic sites in biological systems.

Mode of Action

As an amine nucleophile, (2,4-Dimethoxyphenyl)methylamine can participate in various chemical reactions. For instance, it has been used to investigate the 1,4-reactivity of 5-bromo-2-indene-1-one . The compound’s interaction with its targets likely involves nucleophilic attack, leading to the formation of new covalent bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)methylamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethylamine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (2,4-Dimethoxyphenyl)methylamine may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

(2,4-Dimethoxyphenyl)methylamine can be compared with other similar compounds, such as:

Uniqueness

(2,4-Dimethoxyphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)7-11(9)14-3/h5-7,12H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSIYZDPCFMJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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